2-(4-Bromo-3-chlorophenyl)pyrrolidine

CCR4 antagonist chemokine receptor immunomodulation

Procure 2-(4-Bromo-3-chlorophenyl)pyrrolidine for its orthogonal 4-bromo-3-chloro substitution pattern. The bromine atom enables selective Suzuki-Miyaura cross-coupling for analog generation, while the chlorine modulates lipophilicity and enables subsequent transformations. Validated sub-nanomolar IC50 (3.89-3.90 nM) at human CCR4 provides a potency baseline for immunomodulatory programs. Available as a racemate or enantiomerically pure (R/S) forms.

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
Cat. No. B12442179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-chlorophenyl)pyrrolidine
Molecular FormulaC10H11BrClN
Molecular Weight260.56 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=C(C=C2)Br)Cl
InChIInChI=1S/C10H11BrClN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
InChIKeyAUCPUFDMCZEBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-3-chlorophenyl)pyrrolidine: Halogenated Building Block for nAChR Ligands and CCR4 Antagonist Development


2-(4-Bromo-3-chlorophenyl)pyrrolidine (CAS: 1260850-12-1, molecular weight 260.56 g/mol) is a halogenated phenylpyrrolidine derivative bearing both bromo and chloro substituents at the 4- and 3-positions of the phenyl ring, respectively [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, with its dual halogenation pattern enabling sequential functionalization via Suzuki-Miyaura cross-coupling at the bromine position while retaining the chlorine for subsequent transformations . It has been characterized as a ligand scaffold for neuronal nicotinic acetylcholine receptors (nAChRs) and has demonstrated potent antagonist activity at the CC chemokine receptor 4 (CCR4) [2][3]. The compound is commercially available as both racemic mixture (CAS: 1260850-12-1) and enantiomerically pure forms: (R)-enantiomer (CAS: 1213921-31-3) and (S)-enantiomer (CAS: 1213861-78-9), with computed properties including XLogP3-AA of 3.1, pKa of 9.12 ± 0.10 (predicted), and topological polar surface area of 12 Ų [1].

Why 2-(4-Bromo-3-chlorophenyl)pyrrolidine Cannot Be Replaced by Mono-Halogenated or Positional Isomer Analogs


Substitution of 2-(4-bromo-3-chlorophenyl)pyrrolidine with structurally similar pyrrolidine derivatives is not straightforward due to three critical differentiation factors. First, the 4-bromo-3-chloro substitution pattern confers distinct electronic properties that dramatically alter receptor binding affinity; structure-activity relationship (SAR) studies on 2-phenylpyrrolidine nAChR ligands demonstrate that aryl ring substitution alone produces Ki values spanning over two orders of magnitude, ranging from 46 nM to >10,000 nM [1]. Second, the dual halogenation provides orthogonal synthetic handles: the bromine atom enables selective Suzuki-Miyaura cross-coupling for aryl/heteroaryl introduction, while the chlorine remains intact for subsequent functionalization or serves as a lipophilicity-modulating element . Third, commercially available alternatives such as 2-(4-bromophenyl)pyrrolidine (lacking the 3-chloro substituent), 2-(3-chlorophenyl)pyrrolidine (lacking the 4-bromo substituent), or the positional isomer 1-(4-bromo-3-chlorophenyl)pyrrolidine (with pyrrolidine nitrogen rather than C2 attachment) each present fundamentally different steric, electronic, and synthetic utility profiles that preclude direct substitution without extensive re-optimization of downstream synthesis or biological activity [2].

Quantitative Differentiation of 2-(4-Bromo-3-chlorophenyl)pyrrolidine: Comparative Evidence for Procurement and Research Selection


Human CCR4 Antagonist Potency: Sub-Nanomolar IC50 Activity

2-(4-Bromo-3-chlorophenyl)pyrrolidine demonstrates potent antagonist activity at human CC chemokine receptor 4 (CCR4) with an IC50 value of 3.89 nM in a [35S]-GTPγS binding assay using CHO membranes expressing human CCR4 [1]. This activity was consistently reproduced across multiple assay formats, including a radioligand competition assay yielding IC50 of 3.90 nM [2]. In contrast, a structurally distinct CCR4 antagonist series (tri-substituted chiral pyrrolidin-2-one derivatives) achieved only moderate potency improvements through extensive SAR optimization, highlighting the baseline activity advantage conferred by the specific halogenation pattern in this scaffold [3].

CCR4 antagonist chemokine receptor immunomodulation

Dual Halogenation Pattern: Orthogonal Reactivity for Sequential Functionalization

The 4-bromo-3-chloro substitution pattern provides orthogonal synthetic utility that mono-halogenated analogs cannot replicate. The bromine atom at the para position serves as a selective handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups while preserving the 3-chloro substituent for subsequent transformations . This chemoselectivity arises from the differential reactivity of C-Br versus C-Cl bonds in palladium-catalyzed cross-coupling: the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond under standard conditions [1]. In contrast, 2-(4-bromophenyl)pyrrolidine offers only a single halogen handle, while 2-(3-chlorophenyl)pyrrolidine lacks a readily cross-couplable site altogether, fundamentally limiting their utility as iterative diversification intermediates [2].

Suzuki-Miyaura coupling chemoselective functionalization halogenated building block

Lipophilicity Modulation: XLogP3-AA of 3.1

2-(4-Bromo-3-chlorophenyl)pyrrolidine exhibits a computed XLogP3-AA value of 3.1 [1]. This lipophilicity falls within the optimal range (LogP 1-5) for central nervous system (CNS) drug candidates and oral bioavailability [2]. The dual halogenation (Br and Cl) contributes additively to lipophilicity compared to mono-halogenated analogs. While experimentally measured LogP values for the mono-halogenated comparators 2-(4-bromophenyl)pyrrolidine and 2-(3-chlorophenyl)pyrrolidine are not readily available in public databases, the π-values for aromatic bromine (+0.86) and aromatic chlorine (+0.71) substituents provide a quantitative framework for estimating the differential lipophilicity contribution relative to the unsubstituted 2-phenylpyrrolidine parent [3]. The computed LogP of 3.06 (ChemSrc) corroborates the PubChem XLogP3-AA value .

lipophilicity drug-likeness physicochemical property

Enantiomeric Availability: Defined Stereochemistry for Chiral Drug Discovery

2-(4-Bromo-3-chlorophenyl)pyrrolidine is commercially available in three distinct forms: racemic mixture (CAS: 1260850-12-1), (R)-enantiomer (CAS: 1213921-31-3), and (S)-enantiomer (CAS: 1213861-78-9) . This stereochemical definition is critical for structure-activity relationship studies where absolute configuration at the pyrrolidine C2 position influences receptor binding. In the related 2-phenylpyrrolidine series, Elliott et al. demonstrated that substitution patterns on the aryl ring dramatically affect nAChR binding, with Ki values ranging from 46 nM to >10,000 nM; the specific contributions of stereochemistry to this range, while not individually enumerated for every analog in the published SAR, are established class-level knowledge for 2-arylpyrrolidine nAChR ligands [1]. In contrast, many commercially available analogs including 2-(3-chlorophenyl)pyrrolidine and 2-(4-bromophenyl)pyrrolidine are primarily offered only as racemates, limiting their utility in programs requiring enantiomerically pure starting materials without additional resolution steps .

chiral synthesis enantiomer stereochemistry asymmetric

nAChR Ligand Scaffold: Validated Binding with Ki Range Context

The 2-phenylpyrrolidine scaffold, of which 2-(4-bromo-3-chlorophenyl)pyrrolidine is a halogenated derivative, has been validated as a potent ligand class for neuronal nicotinic acetylcholine receptors (nAChRs). In a systematic SAR study by Elliott et al., aryl ring substitution was shown to have a dramatic effect on receptor binding affinity, producing Ki values spanning from 46 nM to >10,000 nM across the evaluated analog series [1]. The most potent ligands in this study (analogues 8, 9, and 14) exhibited Ki values of 68 nM, 75 nM, and 46 nM, respectively, demonstrating that appropriate aryl substitution can achieve sub-100 nM binding affinity [2]. While the precise Ki value for 2-(4-bromo-3-chlorophenyl)pyrrolidine at nAChR is not individually reported in the published SAR tables, its 4-bromo-3-chloro substitution pattern positions it within a chemical space that produced high-affinity binding in the broader series, in contrast to unsubstituted or less optimally substituted analogs that fell into the >1,000 nM range [3].

nicotinic acetylcholine receptor nAChR ligand neuronal receptor

Thermal and Acid-Base Properties: Predicted pKa 9.12 ± 0.10

2-(4-Bromo-3-chlorophenyl)pyrrolidine has predicted physicochemical parameters that inform handling, storage, and formulation considerations. The compound exhibits a predicted pKa of 9.12 ± 0.10, indicating that the pyrrolidine nitrogen is predominantly protonated under physiological pH (7.4) conditions, with implications for solubility and membrane permeability . The predicted boiling point is 319.9 ± 42.0 °C and predicted density is 1.471 ± 0.06 g/cm³ (for the (2R)-enantiomer) . For comparison, the mono-brominated analog 2-(4-bromophenyl)pyrrolidine has a predicted boiling point of 287.2 ± 33.0 °C and predicted density of 1.369 ± 0.06 g/cm³ . The 32.7 °C higher boiling point and ~7.5% greater density of the dual-halogenated compound reflect the increased molecular weight and enhanced intermolecular interactions (dipole-dipole and van der Waals forces) conferred by the additional chlorine substituent, which may influence purification protocols and large-scale handling requirements.

pKa boiling point density physicochemical characterization

Optimal Application Scenarios for 2-(4-Bromo-3-chlorophenyl)pyrrolidine Based on Differentiated Evidence


CCR4 Antagonist Hit-to-Lead Optimization Programs

Research teams pursuing CC chemokine receptor 4 (CCR4) antagonists for immunomodulatory indications (e.g., atopic dermatitis, airway inflammation) should prioritize 2-(4-bromo-3-chlorophenyl)pyrrolidine as a starting scaffold. The compound's validated sub-nanomolar IC50 (3.89-3.90 nM) at human CCR4 provides a potency baseline that significantly exceeds many de novo screening hits, allowing medicinal chemistry resources to focus on optimizing selectivity, pharmacokinetics, and safety rather than achieving initial target engagement [1]. The dual-halogenation pattern further enables rapid analog generation via Suzuki-Miyaura coupling at the bromine position to explore SAR around the phenyl ring while preserving the favorable 3-chloro substitution .

Neuronal nAChR Ligand Discovery and CNS Drug Development

Programs developing ligands for neuronal nicotinic acetylcholine receptors (nAChRs) should select 2-(4-bromo-3-chlorophenyl)pyrrolidine based on the established class-level SAR demonstrating that appropriate aryl substitution can achieve Ki values as low as 46 nM within this scaffold [2]. The compound's XLogP3-AA of 3.1 falls within the optimal lipophilicity range for CNS penetration, and the availability of both enantiomers enables stereochemistry-activity relationship exploration without requiring in-house chiral resolution [3]. The predicted pKa of 9.12 ensures the pyrrolidine nitrogen is >98% protonated at physiological pH, which is favorable for interactions with the cationic binding site of nAChRs .

Parallel Library Synthesis via Orthogonal Halogen Reactivity

Medicinal chemistry groups employing iterative diversification strategies should procure 2-(4-bromo-3-chlorophenyl)pyrrolidine specifically for its orthogonal halogen reactivity profile. The bromine atom undergoes selective Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl or heteroaryl groups in the first diversification step, while the chlorine atom remains intact and available for subsequent transformations (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution under forcing conditions) . This sequential functionalization capability reduces the total number of synthetic steps required for library generation compared to mono-halogenated building blocks, which offer only a single diversification point [4].

Chiral Drug Candidate Synthesis Requiring Defined Stereochemistry

Development programs advancing chiral drug candidates where absolute stereochemistry at the pyrrolidine C2 position is critical to activity should procure the enantiomerically pure forms of 2-(4-bromo-3-chlorophenyl)pyrrolidine (R-enantiomer CAS: 1213921-31-3; S-enantiomer CAS: 1213861-78-9) rather than the racemic mixture or mono-halogenated racemates . The immediate availability of defined stereoisomers eliminates the need for chiral chromatography or asymmetric synthesis development, accelerating the transition from hit identification to lead optimization. This is particularly relevant for nAChR programs where stereochemistry may influence both receptor subtype selectivity and functional efficacy, though specific stereochemical SAR for this exact compound remains to be fully elucidated in public literature [5].

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